[3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
Overview
Description
3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an oxazole ring, a spirocyclic system, and methoxy-substituted phenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multi-step organic reactions The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-substituted phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the spirocyclic system, potentially yielding reduced or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions, such as specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity is explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s pharmacological properties are investigated. It could be evaluated for therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in a disease pathway, leading to therapeutic benefits. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Organofluorine Compounds: Compounds with fluorine substitutions, known for their pharmaceutical applications.
Uniqueness
The uniqueness of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone lies in its combination of an oxazole ring, a spirocyclic system, and methoxy-substituted phenyl groups. This structural complexity imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-23-15-4-3-13(11-16(15)24-2)14-12-17(27-20-14)18(22)21-7-5-19(6-8-21)25-9-10-26-19/h3-4,11,17H,5-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAKGJZQKKQICS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)N3CCC4(CC3)OCCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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